molecular formula C12H18N2 B13052218 (1S)-1-(4-Pyrrolidinylphenyl)ethylamine

(1S)-1-(4-Pyrrolidinylphenyl)ethylamine

Cat. No.: B13052218
M. Wt: 190.28 g/mol
InChI Key: OCZYPQZGADEYRH-JTQLQIEISA-N
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Description

(1S)-1-(4-Pyrrolidinylphenyl)ethylamine: benzylamine , is an organic compound with the chemical formula C₁₀H₁₅N. It features a benzene ring attached to a primary amine group via an ethyl chain. The compound’s systematic name reflects its stereochemistry, where the “1S” designation indicates the absolute configuration of the chiral center.

Preparation Methods

a. Synthetic Routes

Several synthetic routes lead to benzylamine:

    Reductive Amination: The most common method involves reductive amination of benzaldehyde with ammonia or an amine. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the imine intermediate to yield benzylamine.

    Gabriel Synthesis: This classic method employs phthalimide as a starting material. After converting phthalimide to the corresponding potassium salt, it reacts with an alkyl halide (such as benzyl chloride) to form benzylamine.

    Hofmann Rearrangement: Benzylamine can be obtained by treating benzyl chloride with sodium hypochlorite (NaOCl) followed by ammonia.

b. Industrial Production

Benzylamine is industrially produced via reductive amination of benzaldehyde using hydrogen gas and a metal catalyst. This process ensures high yields and purity.

Chemical Reactions Analysis

Benzylamine participates in various reactions:

    Oxidation: Oxidation of benzylamine yields benzaldehyde.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

    Reduction: Benzylamine can be reduced to benzyl alcohol. Common reagents include hydrogen peroxide (for oxidation), alkyl halides (for substitution), and reducing agents (for reduction).

Scientific Research Applications

Benzylamine finds applications across disciplines:

    Chemistry: As a versatile building block, it contributes to the synthesis of pharmaceuticals, agrochemicals, and polymers.

    Biology: Benzylamine derivatives serve as ligands for receptors and enzymes.

    Medicine: Some antihistamines and antihypertensive drugs contain benzylamine moieties.

    Industry: Benzylamine is used in the production of dyes, resins, and rubber chemicals.

Mechanism of Action

Benzylamine’s effects are attributed to its interactions with molecular targets. It may act as a substrate for enzymes or modulate receptor activity. Further research is needed to elucidate specific pathways.

Comparison with Similar Compounds

Benzylamine stands out due to its simple structure and diverse applications. Similar compounds include phenethylamine, aniline, and other primary amines.

Biological Activity

(1S)-1-(4-Pyrrolidinylphenyl)ethylamine, a compound belonging to the class of phenethylamines, has garnered attention in pharmacological research due to its diverse biological activities. This article delves into the biological properties of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H18_{18}N
  • Molecular Weight : 202.29 g/mol
  • IUPAC Name : (1S)-1-(4-pyrrolidinylphenyl)ethanamine

This compound features a pyrrolidine ring attached to a phenethylamine backbone, which is crucial for its interaction with various biological targets.

This compound exhibits its biological effects primarily through interaction with neurotransmitter systems. It has been shown to influence the dopaminergic and serotonergic pathways, which are critical in regulating mood, cognition, and reward mechanisms.

Key Mechanisms:

  • Dopamine Receptor Modulation : The compound acts as a partial agonist at dopamine receptors, potentially offering therapeutic benefits in conditions like schizophrenia and depression.
  • Serotonin Receptor Interaction : Its affinity for serotonin receptors may contribute to anxiolytic and antidepressant effects, making it a candidate for further investigation in mood disorders.

Biological Activity Summary

The biological activity of this compound has been documented across various studies. Table 1 summarizes its reported effects on different biological systems.

Biological Activity Effect Reference
Dopaminergic ActivityPartial agonism
Serotonergic ActivityAgonistic effects
Neuroprotective EffectsPotential in stroke treatment
Analgesic PropertiesSignificant pain relief

Case Studies and Research Findings

Several studies have explored the therapeutic potential of this compound. Notable findings include:

  • Neuroprotective Effects : A study indicated that derivatives of pyrrolidinyl compounds, including this compound, exhibited neuroprotective properties in models of acute neurological disorders. This suggests potential applications in treating conditions such as stroke and traumatic brain injury .
  • Analgesic Efficacy : In a series of experiments evaluating analgesic compounds, this compound demonstrated significant pain relief comparable to established analgesics. This opens avenues for its use in pain management therapies .

Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

(1S)-1-(4-pyrrolidin-1-ylphenyl)ethanamine

InChI

InChI=1S/C12H18N2/c1-10(13)11-4-6-12(7-5-11)14-8-2-3-9-14/h4-7,10H,2-3,8-9,13H2,1H3/t10-/m0/s1

InChI Key

OCZYPQZGADEYRH-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)N2CCCC2)N

Canonical SMILES

CC(C1=CC=C(C=C1)N2CCCC2)N

Origin of Product

United States

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